molecular formula C22H26O5 B13416070 5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) CAS No. 37773-74-3

5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)

Cat. No.: B13416070
CAS No.: 37773-74-3
M. Wt: 370.4 g/mol
InChI Key: ORYPNGMQKITQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) is a chemical compound known for its unique structure and properties It belongs to the class of benzodioxoles, which are characterized by a dioxole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a benzodioxole derivative and a propylating agent in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its chemical properties.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms.

Scientific Research Applications

5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler analog with a similar core structure but lacking the propyl and oxybis(methylene) groups.

    6-Propyl-1,3-benzodioxole: Another related compound with a propyl group but without the oxybis(methylene) linkage.

Uniqueness

5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole), also known by its CAS number 109600-72-8, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H14O5
  • Molecular Weight : 286.28 g/mol
  • Purity : >99%
  • Synonyms : 5,5'-(oxybis(methylene))bis(benzo[d][1,3]dioxole)

The compound features a benzodioxole core structure, which is characteristic of many bioactive compounds. Its unique structure enables various interactions with biological systems.

Antiviral Properties

Research indicates that compounds similar to 5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) may exhibit antiviral properties. For instance, studies have shown that certain bisbenzimide compounds can inhibit human cytomegalovirus (HCMV) replication through interactions with DNA, suggesting a potential mechanism of action for related compounds .

Case Study : A study exploring the antiviral activity of bisbenzimide derivatives found that these compounds could inhibit HCMV by binding to viral DNA and host cell chromatin. This highlights the potential for 5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) to exhibit similar antiviral effects.

Cytotoxicity

The cytotoxic effects of 5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) have been assessed using MTT assays. These assays measure the ability of the compound to reduce cell viability in various cell lines. Preliminary findings suggest that at specific concentrations, the compound may exhibit selective cytotoxicity towards infected cells while sparing uninfected cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralInhibition of HCMV replication
CytotoxicitySelective toxicity in infected cells
Interaction with DNAPotential binding to viral and host DNA

Detailed Research Findings

A comprehensive screening of bioactive compounds revealed that those structurally similar to 5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) could interact with cellular mechanisms involved in viral replication. The Z’-factor analysis from screening assays indicated robust differentiation between treated and control groups, supporting the efficacy of these compounds in inhibiting viral processes .

Properties

CAS No.

37773-74-3

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

5-propyl-6-[(6-propyl-1,3-benzodioxol-5-yl)methoxymethyl]-1,3-benzodioxole

InChI

InChI=1S/C22H26O5/c1-3-5-15-7-19-21(26-13-24-19)9-17(15)11-23-12-18-10-22-20(25-14-27-22)8-16(18)6-4-2/h7-10H,3-6,11-14H2,1-2H3

InChI Key

ORYPNGMQKITQRV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1COCC3=CC4=C(C=C3CCC)OCO4)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.